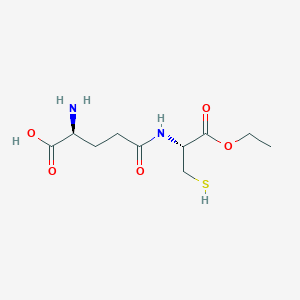

N-γ-グルタミルシステインエチルエステル

説明

N-gamma-Glutamylcysteine ethyl ester is a synthetic derivative of gamma-glutamylcysteine, a dipeptide composed of glutamic acid and cysteine. This compound is primarily used as a precursor to glutathione, an important antioxidant in biological systems. The ethyl ester modification enhances its ability to cross cellular membranes, making it more effective in increasing intracellular glutathione levels .

科学的研究の応用

N-gamma-Glutamylcysteine ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of glutathione and other thiol-containing compounds.

Biology: Employed in studies related to oxidative stress and cellular redox states.

Medicine: Investigated for its potential neuroprotective effects and its role in reducing oxidative damage in various diseases.

Industry: Utilized in the production of antioxidants and other bioactive compounds

作用機序

Target of Action

N-gamma-Glutamylcysteine ethyl ester (GCEE) is a precursor of glutathione (GSH), a potent antioxidant . The primary target of GCEE is the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation .

Mode of Action

GCEE interacts with PPARγ, leading to its upregulation . This upregulation has a protective effect against oxidative stress, inflammation, and apoptosis .

Biochemical Pathways

GCEE affects several biochemical pathways. It suppresses lipid peroxidation and nitric oxide production, and restores GSH and enzymatic antioxidants in the liver . It also downregulates COX-2, iNOS, and NF-κB, which are involved in inflammation and immune responses .

Result of Action

GCEE has been shown to have hepatoprotective effects. It reduces serum aminotransferases, increases albumin, and prevents histopathological and hematological alterations . It also reverses the increase in serum proinflammatory cytokines and the expression of liver caspase-3 and BAX induced by cyclophosphamide .

生化学分析

Biochemical Properties

N-gamma-Glutamylcysteine ethyl ester is known to interact with various enzymes, proteins, and other biomolecules. It is a precursor of glutathione (GSH), a crucial antioxidant in cells . The compound can be directly taken up by cells and hydrolyzed to glutathione .

Cellular Effects

N-gamma-Glutamylcysteine ethyl ester has been shown to have significant effects on various types of cells and cellular processes. It has been found to increase cellular glutathione levels, which can protect cells from oxidative stress and any resulting physiological damage .

Molecular Mechanism

The molecular mechanism of action of N-gamma-Glutamylcysteine ethyl ester involves its conversion into glutathione within cells. This process helps in maintaining or disrupting the oxidative environment of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-gamma-Glutamylcysteine ethyl ester have been observed to change over time. For instance, it has been shown to transiently increase lymphocyte glutathione levels above homeostatic levels .

Dosage Effects in Animal Models

In animal models, the effects of N-gamma-Glutamylcysteine ethyl ester have been found to vary with different dosages. For example, it has been shown to protect mice from toxicity due to certain compounds .

Metabolic Pathways

N-gamma-Glutamylcysteine ethyl ester is involved in the glutathione metabolic pathway. It serves as a precursor to glutathione, a crucial antioxidant in cells .

Transport and Distribution

N-gamma-Glutamylcysteine ethyl ester is transported into cells where it is hydrolyzed to glutathione . This process helps in maintaining or disrupting the oxidative environment of the cell .

Subcellular Localization

The subcellular localization of N-gamma-Glutamylcysteine ethyl ester is likely to be within the cytoplasm of cells, where it is hydrolyzed to form glutathione

準備方法

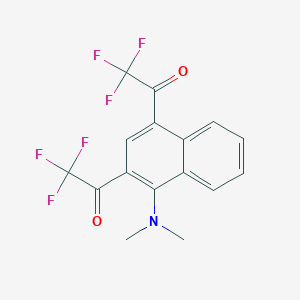

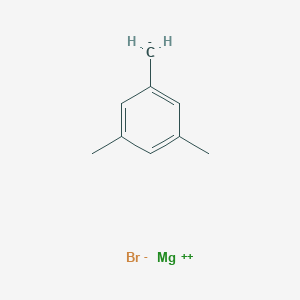

Synthetic Routes and Reaction Conditions

The synthesis of N-gamma-Glutamylcysteine ethyl ester typically involves the esterification of gamma-glutamylcysteine. One common method includes the reaction of gamma-glutamylcysteine with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of N-gamma-Glutamylcysteine ethyl ester follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

化学反応の分析

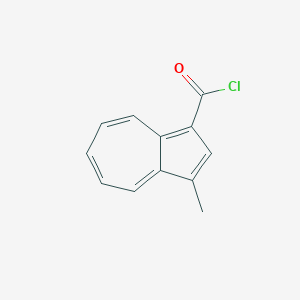

Types of Reactions

N-gamma-Glutamylcysteine ethyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions.

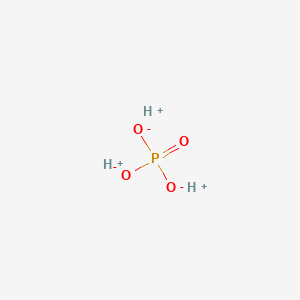

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .

類似化合物との比較

Similar Compounds

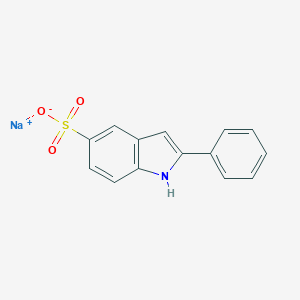

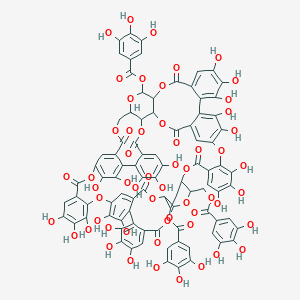

Gamma-Glutamylcysteine: The parent compound without the ethyl ester modification.

Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine.

N-acetylcysteine: A precursor to cysteine and glutathione.

Uniqueness

N-gamma-Glutamylcysteine ethyl ester is unique due to its enhanced ability to cross cellular membranes compared to its parent compound, gamma-glutamylcysteine. This makes it more effective in increasing intracellular glutathione levels, thereby providing better protection against oxidative stress .

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEKVTHFAJJKGA-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150802 | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114627-30-4 | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114627304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。